ITI-214

Description

LENRISPODUN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

a phosphodiesterase 1 inhibitor with nootropic activity

See also: Lenrispodun Phosphate (active moiety of).

Properties

IUPAC Name |

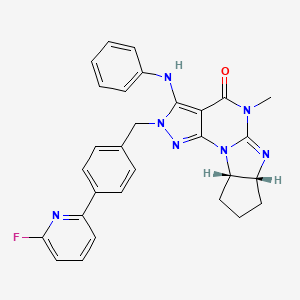

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3/t22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIPVJCGIASXJB-PKTZIBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160521-50-5 | |

| Record name | Lenrispodun [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160521505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ITI-214 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LENRISPODUN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GBO34D1BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of ITI-214 (Lenrispodun)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-214, also known as lenrispodun, is a novel, orally bioavailable, and central nervous system (CNS)-active small molecule currently under investigation for the treatment of various neurological and neuropsychiatric disorders, including Parkinson's disease.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound in neurons, detailing its molecular target, the subsequent signaling cascade, and the functional consequences observed in preclinical and clinical studies. The information is intended for a technical audience and includes detailed experimental methodologies and quantitative data to facilitate a deeper understanding of this promising therapeutic agent.

Core Mechanism of Action: Potent and Selective Inhibition of Phosphodiesterase 1 (PDE1)

The primary mechanism of action of this compound is the potent and highly selective inhibition of phosphodiesterase type 1 (PDE1).[3][4] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[5] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), meaning it is most active in neurons that are in a stimulated state with elevated intracellular calcium levels.[5][6] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron and the potentiation of downstream signaling pathways.[1][7] This "on-demand" action, primarily in activated neurons, is a key feature of this compound's pharmacological profile.[1]

Molecular Interactions and Selectivity

This compound demonstrates picomolar affinity for PDE1 isoforms and exceptional selectivity over other PDE families, minimizing off-target effects.[8][9] This high selectivity is crucial for a favorable safety and tolerability profile.

The following table summarizes the inhibitory constants (Ki) of this compound for various human recombinant PDE1 isoforms and its selectivity against other PDE families.

| Enzyme | Ki (pM) | Selectivity vs. PDE1A (fold) |

| PDE1A | 33[3][4] | - |

| PDE1B | 380[4][8] | 11.5 |

| PDE1C | 35[8] | 1.06 |

| PDE4D | 33,000,000[4] | >1,000,000 |

Data compiled from preclinical studies using recombinant human PDE enzymes.[3][4][8]

Signaling Pathways Modulated by this compound

By elevating intracellular levels of cAMP and cGMP, this compound modulates several key neuronal signaling pathways.

Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. This pathway is fundamental for processes such as synaptic plasticity, learning, and memory.

Elevated cGMP levels activate Protein Kinase G (PKG), which plays a significant role in modulating synaptic plasticity, neurotransmitter release, and neuronal survival. The cGMP-PKG pathway is also implicated in the regulation of neuronal excitability and neuroinflammation.

References

- 1. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]

- 2. Lenrispodun for Parkinson's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Lenrispodun's Modulation of cAMP and cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenrispodun (also known as ITI-214) is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), a key enzyme in the regulation of cyclic nucleotide signaling. By inhibiting the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively elevates intracellular levels of these second messengers. This guide provides an in-depth technical overview of lenrispodun's mechanism of action, its effects on cAMP and cGMP signaling pathways, and the experimental methodologies used to characterize these effects.

Introduction to Lenrispodun and PDE1

Lenrispodun is a novel small molecule that demonstrates high-affinity inhibition of the PDE1 enzyme family.[1] PDE1 is a dual-substrate phosphodiesterase, meaning it is capable of hydrolyzing both cAMP and cGMP, thereby terminating their signaling roles.[2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, which are expressed in various tissues including the brain, heart, and smooth muscle.[2] By inhibiting PDE1, lenrispodun prolongs the intracellular signaling cascades mediated by cAMP and cGMP, a mechanism that is being explored for therapeutic potential in a range of disorders, including those affecting the central nervous system and the cardiovascular system.[2][3]

Mechanism of Action: Impact on cAMP and cGMP Signaling

The core mechanism of lenrispodun is the direct inhibition of PDE1 activity. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

Figure 1: Lenrispodun's effect on cAMP and cGMP signaling pathways.

Quantitative Data

The inhibitory potency and selectivity of lenrispodun against various phosphodiesterase isoforms have been determined in enzymatic assays.

| Target | Lenrispodun (this compound) Ki (pM) | Reference |

| PDE1A | 33 | [1] |

| PDE1B | 380 | [1] |

| PDE1C | 37 | [1] |

| PDE4D | 33,000 | [1] |

Table 1: Inhibitory Constants (Ki) of Lenrispodun against PDE Isoforms

| Parameter | Effect | Cell/Tissue Type | Reference |

| cAMP Levels | Increased | BV2 microglia cells | [4] |

| cGMP Levels | Upregulated | Vascular smooth muscle cells | [3] |

| Cardiac Output | Increased | Humans with heart failure | [2] |

| Vasodilation | Improved | Aged mouse vasculature | [3] |

Table 2: In Vitro and In Vivo Effects of Lenrispodun

Experimental Protocols

The following are representative protocols for key assays used to characterize the effects of lenrispodun on PDE1 activity and cyclic nucleotide levels.

Phosphodiesterase 1 (PDE1) Inhibition Assay (Radiolabeled cAMP Assay)

This protocol describes a method to determine the inhibitory activity of compounds like lenrispodun on PDE1 enzymatic activity using a radiolabeled substrate.

Figure 2: Workflow for a radiolabeled PDE1 inhibition assay.

Materials:

-

Recombinant human PDE1 enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

Lenrispodun

-

Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

-

Snake venom phosphodiesterase

-

Dowex or other anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of lenrispodun in the assay buffer.

-

In a reaction tube, combine the PDE1 enzyme solution, the lenrispodun dilution (or vehicle control), and assay buffer.

-

Initiate the reaction by adding the [3H]-cAMP substrate mix.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Add snake venom phosphodiesterase to convert the [3H]-AMP product to [3H]-adenosine.

-

Apply the reaction mixture to an anion exchange column to separate the uncharged [3H]-adenosine from the negatively charged, unreacted [3H]-cAMP.

-

Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE1 inhibition for each lenrispodun concentration and determine the IC50 value.

Cellular cAMP/cGMP Accumulation Assay (HTRF)

This protocol outlines a method to measure the accumulation of intracellular cAMP or cGMP in response to lenrispodun treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Figure 3: Workflow for a cellular HTRF cAMP/cGMP assay.

Materials:

-

Cell line of interest (e.g., HEK293, primary neurons)

-

Cell culture medium and reagents

-

Lenrispodun

-

Stimulant (e.g., Forskolin to stimulate adenylyl cyclase for cAMP assays; Sodium Nitroprusside (SNP) to stimulate soluble guanylate cyclase for cGMP assays)

-

HTRF cAMP or cGMP assay kit (containing lysis buffer, anti-cNMP antibody labeled with a donor fluorophore, and a cNMP analog labeled with an acceptor fluorophore)

-

HTRF-compatible microplate reader

Procedure:

-

Seed cells in a suitable microplate and culture overnight.

-

Pre-treat the cells with various concentrations of lenrispodun or vehicle control for a specified time (e.g., 30 minutes).

-

Add a stimulant to induce the production of cAMP or cGMP and incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells by adding the lysis buffer provided in the HTRF kit. This buffer also contains the HTRF detection reagents.

-

Incubate the plate at room temperature to allow for the competitive binding between the cellular cNMP and the labeled cNMP analog to the antibody.

-

Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the concentration of cAMP or cGMP based on a standard curve.

Conclusion

Lenrispodun is a potent and selective inhibitor of PDE1 that effectively increases intracellular levels of both cAMP and cGMP. This mechanism of action has shown therapeutic promise in preclinical and clinical studies across a range of disease models. The experimental protocols detailed in this guide provide a framework for the continued investigation of lenrispodun and other PDE1 inhibitors, facilitating further research into their therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]

- 3. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of ITI-214: A Potent Phosphodiesterase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-214, also known as lenrispodun, is a novel, potent, and highly selective inhibitor of phosphodiesterase 1 (PDE1). This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, thereby amplifying downstream signaling pathways. This mechanism of action has shown potential therapeutic benefits in a range of disorders, including those affecting the central nervous system and the cardiovascular system[1][2][3][4].

Quantitative Selectivity Profile of this compound

This compound exhibits picomolar inhibitory potency for PDE1 isoforms and demonstrates exceptional selectivity against other PDE families[1][5][6]. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of recombinant human phosphodiesterases.

| PDE Isoform | Ki (pM) | IC50 (pM) | Selectivity vs. PDE1A (fold) |

| PDE1A | 33[5][7][8] | 35[9] | 1 |

| PDE1B | 380[5][6][8] | - | 11.5 |

| PDE1C | 37[6][8] | 35[9] | 1.1 |

| PDE4D | 33,000[5][8] | - | >1000 |

| Other PDEs | - | - | >10,000 - 300,000[5][8] |

Data compiled from multiple preclinical studies.

The data clearly indicates that this compound is a potent inhibitor of PDE1A and PDE1C, with a slightly lower potency for PDE1B. Importantly, its selectivity for PDE1 isoforms is over 1000-fold higher than for the next nearest PDE family, PDE4D, and even greater for other PDE families[5][7][8]. This high selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.

Signaling Pathway of PDE1 Inhibition

The primary mechanism of action of this compound is the inhibition of PDE1, which leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers in a multitude of signaling pathways. The diagram below illustrates the central role of PDE1 in modulating cyclic nucleotide signaling.

References

- 1. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]

- 2. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

Preclinical Profile of ITI-214: A Novel Phosphodiesterase 1 Inhibitor for Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ITI-214, a potent and selective phosphodiesterase 1 (PDE1) inhibitor developed by Intra-Cellular Therapies, has emerged as a promising therapeutic candidate for Parkinson's disease (PD). Preclinical research indicates that by elevating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in the brain, this compound has the potential to address both motor and non-motor symptoms of PD, while also exhibiting neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, key experimental findings, and detailed methodologies to support further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, orally available small molecule that selectively inhibits phosphodiesterase 1 (PDE1), an enzyme responsible for the degradation of the second messengers cAMP and cGMP.[1][2][3] The PDE1 enzyme family is highly expressed in the basal ganglia, a brain region critically affected in Parkinson's disease. By inhibiting PDE1, this compound potentiates downstream intracellular signaling cascades mediated by cAMP and cGMP, which are crucial for neuronal function, survival, and plasticity.[1][2][3] Preclinical evidence suggests that this mechanism of action can lead to symptomatic relief and potentially disease-modifying effects in the context of PD.[1][4]

Preclinical Efficacy of this compound

Preclinical studies have evaluated the efficacy of this compound in various models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms, improve cognitive function, and reduce neuroinflammation.

Motor Symptom Improvement

In rodent models of Parkinson's disease, this compound has been shown to improve motor function.[2][4] Specifically, in the 6-hydroxydopamine (6-OHDA) unilateral lesion mouse model, a widely used model that mimics the motor deficits of PD, this compound demonstrated positive effects on motor performance as assessed by the cylinder test.[4] Furthermore, preclinical studies suggest that PDE1 inhibitors like this compound can potentiate the effects of L-DOPA, the standard of care for PD, potentially allowing for lower doses and reducing the risk of motor complications.[5]

Non-Motor Symptom Alleviation

Cognitive impairment is a significant non-motor symptom of Parkinson's disease. This compound has shown pro-cognitive effects in preclinical models. In the novel object recognition (NOR) test in rats, a measure of learning and memory, this compound demonstrated an ability to enhance memory processes.[6]

Neuroprotective and Anti-inflammatory Effects

A key pathological feature of Parkinson's disease is the progressive loss of dopaminergic neurons and associated neuroinflammation. Preclinical research indicates that this compound possesses both neuroprotective and anti-inflammatory properties.[1][4] In vitro studies using the microglia-like BV2 cell line have shown that this compound can significantly attenuate the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and reduce the expression of inflammatory chemokines like Ccl2 mRNA.[7] These findings suggest that this compound may be able to modulate the neuroinflammatory processes that contribute to the neurodegeneration seen in Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro PDE Inhibition Profile of this compound

| PDE Isoform | Inhibition Constant (Ki) | Selectivity vs. PDE4D |

|---|---|---|

| PDE1A | 33 pM | >1000-fold |

| PDE1B | 380 pM | >1000-fold |

| PDE1C | 37 pM | >1000-fold |

Data from a study using recombinant human PDE enzymes.[6]

Table 2: Preclinical In Vivo Efficacy of this compound in a Non-PD Model

| Experimental Model | Test | Dosing | Key Finding |

|---|---|---|---|

| Rat | Novel Object Recognition | 0.1-10 mg/kg, p.o. | Improved memory acquisition, consolidation, and retrieval.[6] |

p.o. = oral administration

Table 3: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulus | This compound Concentration | Effect on TNF-α Release |

|---|---|---|---|

| BV2 (microglia-like) | LPS | Dose-dependent | Significant attenuation |

LPS = Lipopolysaccharide. While the study reported significant attenuation, specific quantitative data on the percentage of reduction was not provided.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Mouse Model of Parkinson's Disease

This model is used to induce a progressive loss of dopaminergic neurons on one side of the brain, leading to quantifiable motor deficits.

-

Animals: Adult male C57BL/6 mice.

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

Secure the anesthetized mouse in a stereotaxic frame.

-

Inject a solution of 6-OHDA (typically 2-4 µg in 1-2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum of one hemisphere. The contralateral hemisphere serves as an internal control.

-

The injection is performed slowly over several minutes using a Hamilton syringe. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.

-

-

Post-operative Care: Provide supportive care, including softened food and hydration, to aid recovery.

-

Behavioral Testing: Motor function is typically assessed 2-4 weeks post-lesion.

Cylinder Test for Motor Asymmetry

The cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rodents.

-

Apparatus: A transparent glass cylinder (e.g., 15 cm diameter, 30 cm height).

-

Procedure:

-

Place the mouse in the cylinder and allow it to explore freely for a set period (e.g., 5 minutes).

-

Record the session from below or from the side to clearly visualize forelimb movements.

-

Score the number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.

-

-

Data Analysis: Calculate the percentage of contralateral forelimb use (the limb opposite to the lesioned hemisphere) relative to the total number of forelimb touches. A lower percentage of contralateral limb use indicates a greater motor deficit.

Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test evaluates recognition memory in rodents.

-

Apparatus: An open-field arena (e.g., a 50x50x50 cm box).

-

Procedure:

-

Habituation: Allow the rat to explore the empty arena for a set period on consecutive days to acclimate.

-

Training (Familiarization) Phase: Place the rat in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).

-

Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

-

-

Data Analysis: Record the time spent exploring each object during the testing phase. A preference for the novel object (i.e., spending significantly more time exploring it) indicates that the rat remembers the familiar object. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

In Vitro Microglial Anti-inflammatory Assay

This assay assesses the ability of a compound to suppress the inflammatory response in microglia.

-

Cell Line: BV2 immortalized murine microglial cell line.

-

Procedure:

-

Plate BV2 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

After a set incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

-

Analysis:

-

ELISA: Measure the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

qPCR: Extract RNA from the cells and perform quantitative real-time polymerase chain reaction (qPCR) to measure the expression levels of inflammatory genes (e.g., Tnf, Ccl2).

-

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through the modulation of the cAMP/cGMP signaling pathway.

This compound Mechanism of Action

This compound inhibits PDE1, leading to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and neuroprotection, such as brain-derived neurotrophic factor (BDNF).

Caption: Mechanism of action of this compound in neurons.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound for Parkinson's disease typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical research workflow for this compound in PD.

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued development as a novel therapeutic for Parkinson's disease. Its unique mechanism of action, targeting PDE1 to enhance cAMP and cGMP signaling, offers the potential for both symptomatic improvement and disease-modifying effects. The demonstrated efficacy in animal models of motor and non-motor symptoms, coupled with its anti-inflammatory and neuroprotective properties, makes this compound a compelling candidate for further clinical investigation. Future preclinical research could focus on long-term efficacy studies in more progressive models of PD, further elucidating the downstream targets of the cAMP/cGMP pathway, and exploring combination therapies with existing PD treatments. The transition of this compound into Phase 1/2 clinical trials marks a significant step towards a new therapeutic paradigm for individuals with Parkinson's disease.[1][2]

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. neurology.org [neurology.org]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. neurology.org [neurology.org]

- 5. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]

- 6. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Neuroprotective Effects of Lenrispodun

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenrispodun (also known as ITI-214) is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular signaling cascades. By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively amplifies their downstream effects. This mechanism of action holds significant promise for the treatment of a variety of neurological disorders. Preclinical and early clinical investigations have highlighted lenrispodun's potential neuroprotective properties, including cognitive enhancement, anti-inflammatory effects, and the potential to mitigate neuronal damage. This technical guide provides a comprehensive overview of the existing data on the neuroprotective effects of lenrispodun, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action: PDE1 Inhibition

Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1] Its activity is dependent on calcium and calmodulin, linking its function to neuronal activity and calcium signaling. By selectively inhibiting PDE1, lenrispodun leads to an accumulation of intracellular cAMP and cGMP in neuronal and glial cells.[2] This elevation of second messengers activates downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins. These signaling cascades are believed to mediate the observed neuroprotective and cognitive-enhancing effects of lenrispodun.

dot

Caption: Lenrispodun inhibits PDE1, leading to increased cAMP/cGMP and neuroprotection.

Quantitative Preclinical Data

Lenrispodun has demonstrated high potency and selectivity for PDE1 isoforms in preclinical studies. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

| Parameter | Value | Species/System | Reference |

| PDE1A Inhibition (Ki) | 33 pM | Recombinant Human | [3] |

| PDE1B Inhibition (Ki) | 380 pM | Recombinant Human | [3] |

| PDE1C Inhibition (Ki) | 35 pM | Recombinant Human | [4] |

| Selectivity vs. PDE4D | >1000-fold | Recombinant Human | [3] |

| Selectivity vs. other PDE families | 10,000-300,000-fold | Recombinant Human | [3] |

Evidence of Neuroprotective Effects

The neuroprotective potential of lenrispodun is multifaceted, encompassing cognitive enhancement, anti-inflammatory actions, and potential for direct neuronal protection.

Cognitive Enhancement

Preclinical studies in rodent models have consistently shown that lenrispodun can improve memory and cognitive function.[1] These effects are attributed to the enhancement of synaptic plasticity and neuronal signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[5]

Anti-Inflammatory Effects

Neuroinflammation, primarily mediated by microglia, is a key pathological feature of many neurodegenerative diseases.[6][7] Preclinical evidence suggests that lenrispodun can modulate microglia activation and reduce the production of pro-inflammatory cytokines.[8] This anti-inflammatory action may contribute significantly to its overall neuroprotective profile by creating a more favorable microenvironment for neuronal survival.

dot

Caption: Lenrispodun's proposed anti-inflammatory mechanism in the brain.

Potential for Direct Neuronal Protection

While direct evidence for lenrispodun is still emerging, studies with other PDE1 inhibitors suggest a potential for direct neuroprotection. Inhibition of PDE1 has been shown to suppress the upregulation of cell cycle proteins like cyclin D1 and the activation of pro-apoptotic caspase-3 in neurons exposed to excitotoxic insults.[9] This suggests that by modulating these pathways, lenrispodun could directly interfere with the cellular machinery of neuronal death.

Experimental Protocols

This section provides a detailed methodology for a key preclinical assay used to evaluate the cognitive-enhancing effects of lenrispodun.

Novel Object Recognition (NOR) Test in Rats

This protocol is adapted from the methodology described in the preclinical profiling of this compound.[3]

Objective: To assess the effects of lenrispodun on memory acquisition, consolidation, and retrieval.

Animals: Male Wistar rats.

Apparatus: An open-field box made of dark, non-reflective material. Two sets of different objects (e.g., plastic toys of varying shapes and colors) are required.

Procedure:

-

Habituation: Rats are individually habituated to the empty open-field box for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

-

Drug Administration: Lenrispodun is administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg. The timing of administration is varied to assess different memory phases:

-

Acquisition: Drug administered 2 hours before the first trial (T1).

-

Consolidation: Drug administered immediately after T1.

-

Retrieval: Drug administered 2 hours before the second trial (T2).

-

-

First Trial (T1): Two identical objects are placed in the open-field box. The rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval: A 24-hour interval separates T1 and T2.

-

Second Trial (T2): One of the familiar objects from T1 is replaced with a novel object. The rat is placed back in the box and allowed to explore for a set time (e.g., 5 minutes). The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory.

dot

Caption: Workflow of the Novel Object Recognition test to assess memory in rodents.

Future Directions and Clinical Development

Lenrispodun is currently in clinical development for neurological indications, including Parkinson's disease.[2] A Phase 2 clinical trial is evaluating its efficacy as an adjunctive therapy for motor fluctuations in patients with Parkinson's disease.[10][11] Future research should focus on further elucidating the specific downstream signaling pathways involved in its neuroprotective effects and exploring its therapeutic potential in a broader range of neurodegenerative and neuropsychiatric disorders.[12] In vitro studies using human-derived neuronal and microglial cells will be crucial for translating the promising preclinical findings to the clinical setting.

Conclusion

Lenrispodun represents a novel and promising therapeutic approach for neurological disorders. Its high potency and selectivity for PDE1, coupled with a multifaceted mechanism of action that includes cognitive enhancement and anti-inflammatory effects, position it as a strong candidate for further investigation. The data gathered to date provide a solid foundation for its continued clinical development and offer hope for patients with debilitating neurodegenerative diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]

- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]

- 7. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. Broad spectrum neuroprotection profile of phosphodiesterase inhibitors as related to modulation of cell-cycle elements and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]

- 12. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ITI-214 in Modulating Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. ITI-214 (lenrispodun), a potent and selective inhibitor of phosphodiesterase 1 (PDE1), has emerged as a promising therapeutic candidate with the potential to mitigate neuroinflammatory processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways involved in neuroinflammation, and a summary of preclinical findings. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings.

Introduction to this compound and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, the production of inflammatory mediators such as cytokines and chemokines, and the infiltration of peripheral immune cells into the central nervous system (CNS). While a controlled inflammatory response is essential for CNS repair, chronic and excessive neuroinflammation contributes to neuronal damage and the progression of diseases like Parkinson's and Alzheimer's.

This compound is a novel, orally bioavailable, and CNS-active small molecule that potently and selectively inhibits PDE1.[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[2] By inhibiting PDE1, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways that regulate inflammation, neuronal function, and survival.[3][4]

Mechanism of Action: PDE1 Inhibition and Cyclic Nucleotide Signaling

The primary mechanism of action of this compound is the potent and selective inhibition of the PDE1 enzyme family. This family includes three isoforms: PDE1A, PDE1B, and PDE1C. This compound exhibits high affinity for these isoforms, leading to an accumulation of intracellular cAMP and cGMP in a calcium-dependent manner, as PDE1 is activated by calcium/calmodulin.[5][6]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Intra-Cellular Therapies Presents Results from this compound Phase 1/2 Clinical Trial in Patients with Parkinson’s Disease at 2018 American Neurological Association Annual Meeting | santé log [santelog.com]

- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ITI-214: A Potent and Selective PDE1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ITI-214, also known as lenrispodun, is a novel, potent, and selective small molecule inhibitor of phosphodiesterase type 1 (PDE1). Developed by Intra-Cellular Therapies, this compound has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) and cardiovascular disorders. Its mechanism of action, centered on the modulation of cyclic nucleotide signaling, offers a unique approach to treating conditions such as Parkinson's disease, heart failure, and cognitive impairments. This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, with a focus on its pharmacological profile, experimental evaluation, and therapeutic potential.

Introduction: The Discovery of a Selective PDE1 Inhibitor

The discovery of this compound stemmed from a systematic drug discovery program aimed at identifying potent and selective inhibitors of PDE1.[1] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] PDE1 is unique among the PDE families as it is a dual-substrate enzyme, hydrolyzing both cAMP and cGMP, and its activity is dependent on calcium and calmodulin.[3] This property makes PDE1 a critical regulator of signaling pathways in excitable cells, including neurons and cardiac myocytes.

This compound was identified as a lead compound with picomolar inhibitory potency against PDE1 isoforms and exceptional selectivity against other PDE families.[1][4] This high selectivity is a key attribute, minimizing the potential for off-target effects and enhancing its therapeutic index.

Mechanism of Action: Modulating cAMP and cGMP Signaling

This compound exerts its therapeutic effects by inhibiting PDE1, thereby preventing the breakdown of cAMP and cGMP.[2][3] This leads to an accumulation of these cyclic nucleotides in cells where PDE1 is expressed, potentiating their downstream signaling cascades. The elevation of cAMP and cGMP can have profound effects on cellular function, including neuronal plasticity, smooth muscle relaxation, and cardiac contractility.[3][5]

Signaling Pathway of this compound's Action

The following diagram illustrates the core mechanism of action of this compound. By blocking PDE1, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

Preclinical Development

Pharmacological Profile

This compound has demonstrated high potency and selectivity for PDE1 isoforms in in vitro assays.

| Parameter | PDE1A | PDE1B | PDE1C | PDE4D |

| Ki (pM) | 33 | 380 | 35 | 33,000 |

Table 1: Inhibitory constants (Ki) of this compound for various phosphodiesterase isoforms. Data compiled from multiple sources.[1][4]

This compound exhibits over 1000-fold selectivity for PDE1 isoforms compared to the next most sensitive PDE family member, PDE4D.[1][4]

Preclinical Efficacy

In preclinical models, this compound has shown significant cognitive-enhancing effects. The Novel Object Recognition (NOR) test in rats is a key behavioral paradigm used to assess these effects.

Experimental Protocol: Novel Object Recognition (NOR) Test

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This reduces anxiety and exploratory behavior not related to the objects.[6][7][8]

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.[6][7][9]

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).[6][9]

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes). The time spent exploring the familiar and novel objects is recorded.[6][7][9]

-

Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, reflecting more time spent exploring the novel object, indicates better recognition memory.[9]

This compound, administered orally at doses ranging from 0.1 to 10 mg/kg, has been shown to enhance memory acquisition, consolidation, and retrieval in the NOR test in rats.[10]

This compound has demonstrated anti-inflammatory properties in preclinical models of neuroinflammation. It has been shown to reduce the production of pro-inflammatory cytokines by activated microglia, the resident immune cells of the brain.[2][4][11][12]

Experimental Protocol: In Vitro Microglial Activation Assay

-

Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Microglial activation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the culture media.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in cytokine levels in this compound-treated cells compared to vehicle-treated, LPS-stimulated cells is calculated to determine the anti-inflammatory effect.

The potential involvement of the TGF-β/Smads and MAPK signaling pathways in the anti-inflammatory effects of this compound is an area of active investigation.

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.

Clinical Development

This compound has been evaluated in several clinical trials for various indications, demonstrating a favorable safety and tolerability profile.[2][5][12][13]

Parkinson's Disease

A Phase I/II clinical trial (NCT03257046) investigated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with Parkinson's disease.[2][10][14][15][16]

Clinical Trial Protocol: NCT03257046

-

Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.[2][14]

-

Participants: Patients with idiopathic Parkinson's disease on stable therapy.[14]

-

Intervention: Oral administration of this compound or placebo once daily for 7 days at escalating doses (1, 3, 10, 30, and 90 mg).[2]

-

Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and laboratory tests.[14]

-

Secondary Outcome Measures: Pharmacokinetics of this compound and its metabolites, and exploratory measures of motor and non-motor symptoms of Parkinson's disease.[2]

The study showed that this compound was generally well-tolerated across all dose cohorts.[2]

Heart Failure

A Phase I/II clinical trial (NCT03387215) evaluated the safety, tolerability, and hemodynamic effects of single ascending doses of this compound in patients with systolic heart failure.[5][17][18][19][20]

Clinical Trial Protocol: NCT03387215

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.[17]

-

Participants: Patients with New York Heart Association (NYHA) Class II-III heart failure with reduced ejection fraction.[17]

-

Intervention: Single oral doses of this compound (10, 30, and 90 mg) or placebo.[5]

-

Primary Outcome Measures: Safety and tolerability.[17]

-

Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including effects on cardiac output, systemic vascular resistance, and other hemodynamic parameters.[18]

The trial demonstrated that this compound improved cardiac output and reduced systemic vascular resistance, suggesting a potential role as an inodilator in heart failure.[5][18]

Clinical Pharmacokinetics

Clinical studies have provided key pharmacokinetic parameters for this compound in humans.

| Parameter | Value |

| Tmax (hours) | ~1-2 |

| Half-life (hours) | ~20-24 |

Table 2: Approximate pharmacokinetic parameters of this compound in humans.[13]

Future Directions and Conclusion

This compound represents a promising, first-in-class PDE1 inhibitor with a broad range of potential therapeutic applications. Its selective mechanism of action and favorable safety profile position it as a compelling candidate for further development in the treatment of neurodegenerative diseases, cardiovascular disorders, and cognitive impairments. Ongoing and future clinical trials will be crucial in fully elucidating the therapeutic efficacy of this compound and its potential to address significant unmet medical needs.

Workflow for this compound Development

The following diagram outlines the typical development workflow for a novel therapeutic agent like this compound.

This technical guide has summarized the key aspects of the discovery and development of this compound. The provided data and experimental outlines offer a valuable resource for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. neurology.org [neurology.org]

- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]

- 13. | BioWorld [bioworld.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Intra-Cellular Therapies Announces Enrollment of Clinical Trial [drug-dev.com]

- 16. scienceofparkinsons.com [scienceofparkinsons.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase-1 Inhibition With this compound in Human Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cellular Pathways Modulated by Lenrispodun: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenrispodun (also known as ITI-214) is a potent and highly selective inhibitor of phosphodiesterase type 1 (PDE1), a class of enzymes that play a crucial role in regulating intracellular signaling cascades.[1][2] By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively amplifies their downstream effects.[3][4] This mechanism of action has positioned lenrispodun as a promising therapeutic candidate for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and certain cancers.[5][6] This technical guide provides a comprehensive overview of the cellular pathways modulated by lenrispodun, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Data Presentation: Quantitative Inhibition of PDE1 Isoforms

Lenrispodun exhibits picomolar affinity for the PDE1 enzyme family, demonstrating high potency and selectivity. The inhibitory activity of lenrispodun against recombinant human PDE1 isoforms is summarized in the table below.

| Target Isoform | Inhibition Constant (Ki) |

| PDE1 (general) | 58 pM |

| PDE1A | 33 pM[3] |

| PDE1B | 380 pM[3] |

| PDE1C | 35 pM[3] |

Core Cellular Pathways Modulated by Lenrispodun

Lenrispodun's therapeutic potential stems from its ability to modulate two primary signaling pathways: the neuroinflammatory pathway in microglia and the contractility pathway in cardiomyocytes.

Modulation of Neuroinflammatory Pathways in Microglia

In the central nervous system, chronic activation of microglia, the resident immune cells, contributes to the neuroinflammation observed in various neurodegenerative diseases. Lenrispodun has been shown to suppress the pro-inflammatory response of microglia.[7]

The proposed mechanism involves the inhibition of PDE1, which is activated by inflammatory stimuli such as lipopolysaccharide (LPS).[7] Inhibition of PDE1 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP).[7] Phosphorylated VASP is implicated in the regulation of microglial migration and the suppression of inflammatory gene expression.[7] This anti-inflammatory effect of lenrispodun is distinct from that of PDE4 inhibitors, suggesting a unique mechanism of action.[7]

Enhancement of Cardiac Contractility

In the cardiovascular system, lenrispodun has demonstrated positive inotropic effects, suggesting its potential in the treatment of heart failure.[4][8] The underlying mechanism in cardiomyocytes involves the modulation of calcium signaling through the cAMP-PKA pathway.

Inhibition of PDE1C, the predominant PDE1 isoform in the human heart, by lenrispodun leads to an increase in intracellular cAMP levels.[8] This elevation in cAMP activates PKA, which then phosphorylates and enhances the activity of L-type calcium channels.[8] The increased conductance of these channels leads to a greater influx of calcium ions during each action potential, thereby strengthening cardiomyocyte contraction.[8] Notably, this mechanism does not involve alterations in intracellular calcium stores, such as the sarcoplasmic reticulum, which may contribute to a favorable safety profile.[8]

Experimental Protocols

The following are generalized protocols for key experiments cited in the characterization of lenrispodun. These should be adapted and optimized for specific experimental conditions.

PDE1 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of lenrispodun on PDE1 isoforms.

Materials:

-

Recombinant human PDE1A, PDE1B, and PDE1C enzymes

-

[³H]-cAMP or [³H]-cGMP as substrate

-

Lenrispodun at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the respective PDE1 isoform, and varying concentrations of lenrispodun or vehicle control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.

-

Incubate the reaction at 30°C for a defined period, ensuring the reaction remains in the linear range.

-

Terminate the reaction by boiling or adding a stop solution.

-

Convert the remaining [³H]-cyclic nucleotide to [³H]-nucleoside using a 5'-nucleotidase.

-

Separate the charged [³H]-nucleotide product from the uncharged [³H]-nucleoside using anion-exchange chromatography.

-

Quantify the amount of [³H]-nucleotide product by liquid scintillation counting.

-

Calculate the percentage of inhibition for each lenrispodun concentration and determine the Ki value using appropriate enzyme kinetic models.

Microglia Activation and VASP Phosphorylation Assay

Objective: To assess the effect of lenrispodun on pro-inflammatory marker expression and VASP phosphorylation in microglia.

Materials:

-

Primary microglia or a suitable microglial cell line (e.g., BV-2)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Lenrispodun

-

Lysis buffer with phosphatase and protease inhibitors

-

Antibodies: anti-phospho-VASP (Ser157), anti-total VASP, and antibodies against pro-inflammatory markers (e.g., TNF-α, IL-1β)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture microglia in appropriate medium until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of lenrispodun or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

-

-

Western Blotting for VASP Phosphorylation:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-VASP and total VASP overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities. Normalize phospho-VASP levels to total VASP.

-

-

Measurement of Pro-inflammatory Markers:

-

Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-1β) by ELISA.

-

Alternatively, extract RNA from the cells and perform qRT-PCR to measure the gene expression of pro-inflammatory markers.

-

Cardiomyocyte Contractility and L-type Ca²⁺ Current Measurement

Objective: To evaluate the effect of lenrispodun on cardiomyocyte contractility and L-type calcium channel activity.

Materials:

-

Isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

-

Tyrode's solution (for electrophysiology) or appropriate culture medium

-

Lenrispodun

-

Patch-clamp electrophysiology setup

-

Video-based edge detection system or similar for contractility measurement

Procedure:

-

Cardiomyocyte Isolation and Culture:

-

Isolate ventricular myocytes from animal hearts (e.g., rat, mouse) by enzymatic digestion.

-

Alternatively, culture hiPSC-CMs according to established protocols.

-

-

Measurement of L-type Ca²⁺ Current (Patch-Clamp):

-

Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

-

Use an internal solution containing Cs⁺ to block K⁺ currents and an external solution containing Ca²⁺ or Ba²⁺ as the charge carrier.

-

Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from a holding potential of -80 mV).

-

Record baseline currents and then perfuse the cell with a solution containing lenrispodun.

-

Measure the change in the peak current amplitude to determine the effect of lenrispodun.

-

-

Measurement of Cardiomyocyte Contractility:

-

Plate cardiomyocytes on a suitable substrate and allow them to attach and beat spontaneously or pace them electrically.

-

Use a video-based system to track the movement of the cell edges during contraction and relaxation.

-

Record baseline contractility parameters (e.g., shortening amplitude, velocity of shortening and relaxation).

-

Apply lenrispodun to the culture medium and record the changes in contractility parameters over time.

-

Conclusion

Lenrispodun's selective inhibition of PDE1 presents a multifaceted mechanism of action with significant therapeutic implications. By modulating the cAMP and cGMP signaling pathways, it can attenuate neuroinflammation in the central nervous system and enhance contractility in the heart. The detailed understanding of these cellular pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of lenrispodun as a novel therapeutic agent for a variety of challenging diseases. This guide provides a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of PDE1 inhibition.

References

- 1. protocols.io [protocols.io]

- 2. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes [jove.com]

- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]

- 8. benchchem.com [benchchem.com]

Early-Stage Clinical Trial Results of ITI-214: A Technical Whitepaper

Introduction

ITI-214, also known as lenrispodun, is a first-in-class, potent, and selective inhibitor of phosphodiesterase 1 (PDE1). By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound potentiates downstream intracellular signaling pathways. This mechanism of action holds therapeutic promise for a range of neurological and cardiovascular disorders. This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound, with a focus on studies in Parkinson's disease and heart failure. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: PDE1 Inhibition

Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is dependent on calcium and calmodulin. In pathological states, PDE1 activity can be heightened, leading to dampened intracellular signaling. This compound's selective inhibition of PDE1 aims to restore normal signaling in affected cells.[1][2] Preclinical studies have indicated that in the central nervous system, this can lead to reduced neuroinflammation and neurodegeneration.[3][4] In the cardiovascular system, this compound acts as an inodilator, enhancing cardiac contractility and promoting vasodilation.[5] A novel mechanism involving the adenosine A2B receptor signaling pathway has been suggested from preclinical data.[6]

Clinical Development Program

This compound has been evaluated in several early-stage clinical trials in both healthy volunteers and patient populations. These studies have primarily focused on safety, tolerability, pharmacokinetics, and early signals of efficacy.

Parkinson's Disease Program

A Phase I/II clinical trial investigated the safety and efficacy of this compound in patients with mild to moderate Parkinson's disease.

-

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study conducted over a 7-day period.[3]

-

Participant Population: 40 patients aged 50 years and older with a diagnosis of mild to moderate idiopathic Parkinson's disease (Hoehn and Yahr stage 1-3) who were on stable anti-Parkinson's therapy.[4][7]

-

Intervention: Once-daily oral administration of this compound at doses of 1, 3, 10, 30, or 90 mg, or placebo.[3]

-

Primary Objective: To assess the safety and tolerability of this compound in this patient population.[3]

-

Secondary Objectives: To determine the pharmacokinetic profile of this compound and to explore its effects on motor and non-motor symptoms.[3]

-

Outcome Measures:

-

Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Efficacy: Motor and non-motor symptoms were assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[4]

-

Biomarkers: Inflammatory biomarkers were measured.[8]

-

This compound was found to be safe and generally well-tolerated across all dose cohorts.[3] While detailed quantitative efficacy data has not been fully published, the study reported clinical signals consistent with an improvement in motor symptoms and a reduction in dyskinesia.[3][4]

| Dose Group | Key Findings |

| 1, 3, 10, 30, 90 mg | Safe and generally well-tolerated.[3] |

| All doses | Signals of improvement in motor symptoms and dyskinesia observed.[3] |

Table 1: Summary of a Phase I/II Clinical Trial of this compound in Parkinson's Disease.

Heart Failure Program

A Phase I/II translational study, this compound-104, evaluated the acute hemodynamic effects of this compound in patients with heart failure with reduced ejection fraction (HFrEF).

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[6]

-

Participant Population: 35 patients with stable chronic systolic heart failure (NYHA Class II-III) and a left ventricular ejection fraction of ≤35%, maintained on standard-of-care therapy.[6][9]

-

Intervention: A single oral dose of this compound (10, 30, or 90 mg) or placebo.[6]

-

Primary Objective: To determine the effects of this compound on cardiac function using echocardiography with Doppler imaging.[6]

-

Secondary Objectives: To assess safety, tolerability, and pharmacokinetics.

-

Outcome Measures:

-

Hemodynamics: Cardiac output, systemic vascular resistance, and mean left ventricular power index were measured at baseline and 2 hours post-dose via transthoracic echocardiography.[10][11]

-

Vitals and ECG: Blood pressure, heart rate, and cardiac rhythm were monitored for 5 hours post-dose.[10][11]

-

Pharmacokinetics: Plasma concentrations of this compound were measured over time.[9]

-

Biomarkers: Plasma levels of cAMP and cGMP were assessed at baseline and 2 hours post-dose.[9]

-

Single doses of this compound were well-tolerated and demonstrated favorable inodilator effects.[10][11]

| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (90 mg) |

| Hemodynamics (at 2 hours) | ||||

| Change in LV Power Index (Watts/mL²·10⁴) | No significant change | - | +0.143 (+41%) | - |

| Change in Cardiac Output (L/min) | No significant change | - | +0.83 (+31%) | - |

| Change in Systemic Vascular Resistance (dynes·s/cm⁻⁵) | No significant change | - | -564 | -370 |

| Vitals | ||||

| Change in Systolic Blood Pressure (mmHg) | - | -3 to -8 | -3 to -8 | -3 to -8 |

| Change in Heart Rate (bpm) | - | +5 to +9 | +5 to +9 | No significant change |

| Pharmacokinetics | ||||

| Time to Peak Concentration (hours) | N/A | ~0.75-1.1 | ~0.75-1.1 | ~0.75-1.1 |

| Half-life (hours) | N/A | ~22 | ~22 | ~22 |

| Biomarkers | ||||

| Plasma cAMP/cGMP | No significant change | No significant change | No significant change | No significant change |

| Safety | ||||

| Adverse Events | - | Mild-moderate hypotension/orthostatic hypotension (5 patients across all doses) | - | - |

| Serious Adverse Events | None reported | None reported | None reported | None reported |

| Arrhythmias | No significant changes | No significant changes | No significant changes | No significant changes |

Table 2: Summary of a Phase I/II Clinical Trial of this compound in Heart Failure (Study this compound-104). [9][10][11]

Healthy Volunteer Studies

This compound has been evaluated in at least eight Phase 1/2a clinical trials, including studies in healthy volunteers.[5] An initial single rising dose study in 70 healthy volunteers demonstrated that this compound was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing. A subsequent study (NCT03489772) in healthy volunteers using functional magnetic resonance imaging (fMRI) showed that a single 1.0 mg dose of this compound increased activity in the inferior frontal gyrus, a brain region associated with inhibitory control.[12] This finding suggests CNS target engagement at low doses. The drug was well-tolerated in this study.[12]

Conclusion

The early-stage clinical development of this compound (lenrispodun) has demonstrated a favorable safety and tolerability profile in both healthy volunteers and patients with Parkinson's disease and heart failure. In patients with HFrEF, this compound has shown promising acute hemodynamic effects consistent with its mechanism as an inodilator. In Parkinson's disease, early signals suggest potential benefits for motor symptoms. The unique mechanism of action, targeting PDE1 to modulate cAMP and cGMP signaling, represents a novel therapeutic approach for these conditions. Further clinical investigation in larger, longer-term studies is warranted to fully elucidate the efficacy and safety of this compound.

References

- 1. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. neurology.org [neurology.org]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. Intra-Cellular Therapies Announces Publications [globenewswire.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Intra-Cellular Therapies Announces Commencement Of Enrollment Of A Clinical Trial Evaluating this compound In Patients With Parkinson's Disease [clinicalleader.com]

- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphodiesterase 1 (PDE1) in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 1 (PDE1), a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), has emerged as a critical therapeutic target in the landscape of neurodegenerative disorders. Its unique calcium/calmodulin-dependent activation mechanism positions it as a key regulator of neuronal signaling pathways implicated in synaptic plasticity, memory, and neuroinflammation. This technical guide provides an in-depth analysis of PDE1's role in Alzheimer's disease, Parkinson's disease, and Huntington's disease. It details the underlying signaling cascades, presents quantitative data on key inhibitors, and furnishes comprehensive experimental protocols for researchers in the field.

Introduction to Phosphodiesterase 1 (PDE1)

The phosphodiesterase superfamily comprises 11 families of enzymes that are crucial for regulating intracellular second messenger signaling by degrading cAMP and cGMP.[1] The PDE1 family is unique in that its catalytic activity is stimulated by binding to the calcium (Ca²⁺)/calmodulin (CaM) complex, directly linking Ca²⁺ signaling with cyclic nucleotide pathways.[2]

There are three primary subtypes of PDE1, encoded by distinct genes: PDE1A, PDE1B, and PDE1C. These subtypes exhibit differential tissue distribution and substrate affinities:

-

PDE1A: Preferentially hydrolyzes cGMP and is found in the brain, as well as in cardiovascular smooth muscle cells and the lungs.[3][4]

-

PDE1B: Highly enriched in brain regions critical for motor control and cognitive function, such as the striatum and nucleus accumbens.[5] It is responsible for the majority of PDE1 activity related to learning and memory and shows a higher affinity for cGMP but also effectively hydrolyzes cAMP.[6][7][8]

-

PDE1C: Degrades both cAMP and cGMP with high, equal affinity.[3][8] It is expressed in the heart and central nervous system.[5]

This differential expression makes isoform-selective targeting a key strategy in drug development to minimize off-target effects.

The Central Role of PDE1 in Neurodegeneration

In neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, the disruption of neuronal plasticity, neuroinflammation, and impaired signaling are common pathological themes.[5][9] PDE1 is highly expressed in brain regions profoundly affected by these diseases, including the hippocampus and striatum.[6] By hydrolyzing cAMP and cGMP, PDE1 terminates crucial neuroprotective signaling cascades. Inhibition of PDE1 elevates the levels of these second messengers, thereby activating downstream pathways that promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation.[2][6][10]

Alzheimer's Disease (AD)

In AD, cognitive decline is linked to synaptic dysfunction and neuronal loss. The cAMP/PKA/CREB and cGMP/PKG/CREB signaling pathways are crucial for memory function and are often impaired.[6][11] PDE1, particularly the PDE1B isoform, is highly expressed in the hippocampus and cortex and is considered a key contributor to the downregulation of these pathways in AD.[6] By inhibiting PDE1, levels of cAMP and cGMP are restored, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes vital for synaptic plasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[2][6] Preclinical studies using inhibitors like vinpocetine in streptozotocin-induced rat models of AD have demonstrated restored memory function.[12][13]